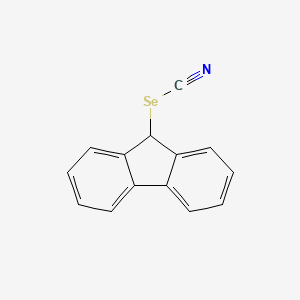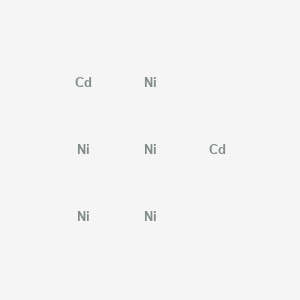![molecular formula C16H16O2 B14293181 Benzene, 1-(methoxymethoxy)-2-[(1E)-2-phenylethenyl]- CAS No. 115032-32-1](/img/structure/B14293181.png)
Benzene, 1-(methoxymethoxy)-2-[(1E)-2-phenylethenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- It features a benzene ring substituted with a methoxy group (–OCH3) and a methoxymethyl group (–OCH2OCH3) at different positions.
- The compound’s systematic name reflects its structural features, which include a phenyl group (C6H5) attached to the double bond of the ethenyl group (–CH=CH–).
- This compound is of interest due to its unique substitution pattern and potential applications.
Benzene, 1-(methoxymethoxy)-2-[(1E)-2-phenylethenyl]-: , also known by its IUPAC name , is an organic compound with the molecular formula CHO.
Métodos De Preparación
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the reaction of phenol with formaldehyde to form 4-methoxybenzyl alcohol. Subsequent treatment with sodium hydroxide converts it to the desired compound.
Reaction Conditions: The reaction typically occurs under basic conditions, and the use of a suitable solvent (such as methanol or ethanol) is essential.
Industrial Production: While not widely produced industrially, this compound can be synthesized on a laboratory scale for research purposes.
Análisis De Reacciones Químicas
Reactivity: Benzene derivatives like this compound can undergo various reactions, including electrophilic aromatic substitution, oxidation, and reduction.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions. For example, nitration yields the corresponding nitro derivative.
Aplicaciones Científicas De Investigación
Chemistry: This compound serves as a model system for studying aromatic substitution reactions and electronic effects in substituted benzene rings.
Biology and Medicine: Its derivatives may have potential biological activities, such as antimicrobial or anti-inflammatory effects.
Industry: While not widely used industrially, it could find applications in specialty chemicals or pharmaceuticals.
Mecanismo De Acción
- The exact mechanism of action for this compound depends on its specific biological or chemical context.
- If it interacts with biological targets, further studies are needed to elucidate its mode of action.
Comparación Con Compuestos Similares
Similar Compounds: Other benzene derivatives with similar substitution patterns, such as 1-methoxy-4-(methoxymethoxy)benzene, can be compared.
Uniqueness: The combination of methoxy and methoxymethyl groups in this compound distinguishes it from simpler benzene derivatives.
Remember that this compound’s applications and properties are still an active area of research, and further studies are needed to fully understand its potential.
Propiedades
Número CAS |
115032-32-1 |
|---|---|
Fórmula molecular |
C16H16O2 |
Peso molecular |
240.30 g/mol |
Nombre IUPAC |
1-(methoxymethoxy)-2-(2-phenylethenyl)benzene |
InChI |
InChI=1S/C16H16O2/c1-17-13-18-16-10-6-5-9-15(16)12-11-14-7-3-2-4-8-14/h2-12H,13H2,1H3 |
Clave InChI |
BHUZHNASHGJJTE-UHFFFAOYSA-N |
SMILES canónico |
COCOC1=CC=CC=C1C=CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Chloro-7-oxo-7lambda~5~-[1,4]benzoxazino[2,3-b]phenoxazine](/img/structure/B14293116.png)
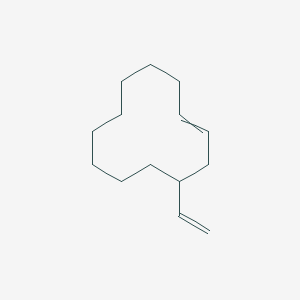


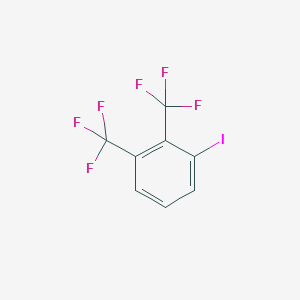
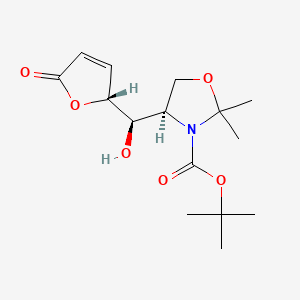
![13-[(Oxiran-2-yl)methyl]-1,4,7,10-tetraoxa-13-azacyclopentadecane](/img/structure/B14293162.png)
![2-{Bis[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14293165.png)


